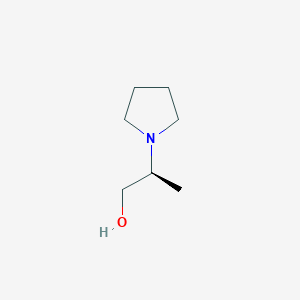
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 . It is also known by its IUPAC name, 1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-11-5-10-7-4-6 (9 (12)13)2-3-8 (7)11/h5-6H,2-4H2,1H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 180.21 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid has a variety of applications in scientific research. It is used to study the biochemical and physiological effects of various compounds, as well as to study the effects of drugs on the body. It is also used in the synthesis of pharmaceuticals and organic compounds. Additionally, it is used to study the structure and function of enzymes and other proteins.
Wirkmechanismus
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid acts as an agonist at certain receptors in the body, resulting in an increase in the activity of certain enzymes and proteins. It also binds to certain sites on the surface of cells, resulting in the activation of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can act as an agonist at certain receptors in the body, resulting in an increase in the activity of certain enzymes and proteins. It can also bind to certain sites on the surface of cells, resulting in the activation of certain biochemical pathways. Additionally, it can modulate the activity of certain hormones, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, it is stable at room temperature, and it is non-toxic. Additionally, it is relatively inexpensive, making it a cost-effective option for research. On the other hand, this compound has some limitations for lab experiments. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it can be difficult to obtain pure samples of this compound, as it is often contaminated with impurities.
Zukünftige Richtungen
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid has potential for a variety of future applications. One potential application is in the synthesis of drugs and other organic compounds. Additionally, this compound could be used to study the effects of drugs on the body and to study the structure and function of enzymes and other proteins. Additionally, this compound could be used to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to develop new methods of synthesizing pharmaceuticals and organic compounds.
Synthesemethoden
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid can be synthesized in a few different ways. The most common method is to react 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazepine-5-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a salt, which can be isolated and purified. Other methods of synthesizing this compound include the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazepine-5-carboxylic acid with a strong acid such as sulfuric acid, hydrochloric acid, or nitric acid.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-5-methylbenzaldehyde using sodium borohydride in methanol", "Step 2: Cyclization of 2-amino-5-methylbenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester", "Step 3: Hydrolysis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester using hydrochloric acid and sodium hydroxide to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 4: Diazotization of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid using sodium nitrite and sulfuric acid to form the diazonium salt", "Step 5: Coupling of the diazonium salt with methylamine in the presence of sodium acetate to form the target compound, 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 6: Purification of the target compound using sodium bicarbonate and magnesium sulfate, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate", "Step 7: Recrystallization of the purified compound from a mixture of ethyl acetate and water to obtain the final product" ] } | |
CAS-Nummer |
748099-51-6 |
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



